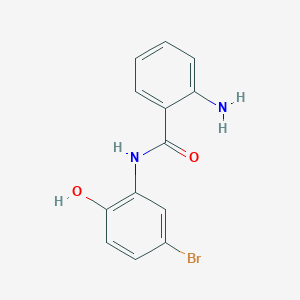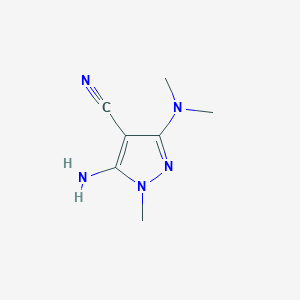
2-Amino-N-(5-bromo-2-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(5-bromo-2-hydroxyphenyl)benzamide is a chemical compound with the molecular formula C13H11BrN2O2 It is known for its unique structure, which includes an amino group, a bromine atom, and a hydroxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(5-bromo-2-hydroxyphenyl)benzamide typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with an appropriate amine under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in a solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(5-bromo-2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-(5-bromo-2-hydroxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-N-(5-bromo-2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and amino groups can form hydrogen bonds with amino acid residues in the enzyme, while the bromine atom may participate in halogen bonding. These interactions can disrupt the normal function of the enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but lacks the benzamide group.
2-Amino-N-(4-bromo-2-hydroxyphenyl)benzamide: Similar structure with a different position of the bromine atom.
2-Amino-N-(5-chloro-2-hydroxyphenyl)benzamide: Similar structure with chlorine instead of bromine.
Uniqueness
2-Amino-N-(5-bromo-2-hydroxyphenyl)benzamide is unique due to the specific positioning of the bromine and hydroxy groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C13H11BrN2O2 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
2-amino-N-(5-bromo-2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11BrN2O2/c14-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)15/h1-7,17H,15H2,(H,16,18) |
InChI Key |
DQVAQVLHCWKKFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13285383.png)


![3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13285392.png)


![1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde](/img/structure/B13285405.png)
amine](/img/structure/B13285413.png)
![3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13285415.png)
![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate](/img/structure/B13285426.png)

amine](/img/structure/B13285428.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13285440.png)

